molecular formula C13H16N2O5 B7771341 N~2~-[(benzyloxy)carbonyl]glutamine

N~2~-[(benzyloxy)carbonyl]glutamine

Cat. No.: B7771341
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-UHFFFAOYSA-N
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Description

N²-[(Benzyloxy)carbonyl]glutamine (abbreviated as Cbz-Gln or Z-Gln) is a protected derivative of the amino acid L-glutamine. It is widely used in peptide synthesis to prevent undesired side reactions at the α-amino group during coupling steps. Key properties include:

  • Molecular Formula: C₁₃H₁₅N₂O₅
  • Molecular Weight: 279.27 g/mol
  • CAS Number: 2650-64-8
  • Melting Point: 135–137°C . The benzyloxycarbonyl (Cbz) group is a carbamate-based protecting group that can be removed via hydrogenolysis or acidic conditions, making it versatile in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-[(benzyloxy)carbonyl]glutamine can be synthesized through the reaction of glutamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N~2~-[(benzyloxy)carbonyl]glutamine is primarily used as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glutamine from participating in unwanted reactions, allowing for selective modifications at other sites on the molecule. This property is crucial for synthesizing complex peptides and other bioactive compounds.

Biology

In biological research, this compound is studied for its role in metabolic pathways and as a precursor for synthesizing other biologically active compounds. Its ability to modulate enzyme activity makes it an important tool for studying protein interactions and metabolic processes .

Medicine

This compound has potential applications in drug delivery systems and as a prodrug for glutamine. Its stability and solubility make it suitable for developing pharmaceutical formulations aimed at enhancing the bioavailability of glutamine, which is essential for various physiological functions .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties facilitate the production of peptide-based drugs and other therapeutic agents.

Case Studies and Research Findings

  • Peptide Synthesis : Research has demonstrated that using this compound as a protective group significantly improves the yield and purity of synthesized peptides. Studies indicate that this compound allows for more efficient coupling reactions compared to traditional protective groups .
  • Drug Development : Investigations into the use of this compound in drug formulations have shown promising results in enhancing the delivery of glutamine to target tissues, which could lead to improved therapeutic outcomes in conditions such as muscle wasting and immune dysfunction .
  • Enzyme Inhibition Studies : this compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. These studies provide insights into its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of N2-[(benzyloxy)carbonyl]glutamine involves its conversion to free glutamine through enzymatic or chemical reactions. The benzyloxycarbonyl group acts as a protective group, preventing the amino group from participating in unwanted reactions. This allows for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Structural Analogs of N²-[(Benzyloxy)carbonyl]glutamine

Modifications to the Aromatic Substituent

  • N-Benzyloxy-D-glutamine

    • Molecular Formula : C₁₂H₁₆N₂O₄
    • Molecular Weight : 252.27 g/mol
    • Key Feature : The D-isomer exhibits reversed stereochemistry, which may reduce enzymatic recognition in biological systems compared to the L-form .

Backbone-Modified Derivatives

  • 2-Amino-4-bis(benzyloxybenzyl)aminobutanoic Acids Key Feature: Incorporation of rotatable bonds between aromatic groups improves inhibitory activity against ASCT2-mediated glutamine uptake (e.g., Compound 12: IC₅₀ = 5.1 μM in C6 cells) .

Functional Analogs: Alternative Protecting Groups

Fluorenylmethyloxycarbonyl (Fmoc) Derivatives

  • Fmoc-L-Gln(Ph)-OH
    • Molecular Formula : C₂₆H₂₄N₂O₅
    • Molecular Weight : 444.48 g/mol
    • Key Feature : The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis (SPPS), unlike the acid-labile Cbz group .

tert-Butoxycarbonyl (Boc) Derivatives

  • N-Boc-N'-(9-xanthenyl)-L-glutamine
    • Molecular Formula : C₂₃H₂₆N₂O₆
    • Molecular Weight : 426.46 g/mol
    • Key Feature : The Boc group is removed under acidic conditions, offering orthogonal protection strategies alongside Cbz .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Molecular Formula MW (g/mol) Protecting Group Key Feature
N²-[(Benzyloxy)carbonyl]glutamine C₁₃H₁₅N₂O₅ 279.27 Cbz Peptide synthesis standard
N²-Benzyloxycarbonyl-N⁵-phenyl-Gln C₁₉H₂₀N₂O₅ 356.37 Cbz + phenyl Enhanced hydrophobicity
Fmoc-L-Gln(Ph)-OH C₂₆H₂₄N₂O₅ 444.48 Fmoc Base-labile protection

Biological Activity

N~2~-[(benzyloxy)carbonyl]glutamine, also known as N-carbobenzyloxy-L-glutamine, is a derivative of the amino acid glutamine. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in anti-ulcer and enzyme inhibition. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : Approximately 280.28 g/mol
  • Structural Features : The compound features a benzyloxycarbonyl group attached to the nitrogen atom of the glutamine side chain, enhancing its stability and solubility in organic solvents.

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-Ulcer Activity : Research indicates that this compound possesses anti-ulcer properties, making it a candidate for therapeutic applications in gastrointestinal disorders.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which is crucial for its potential role in drug development .
  • Neuroprotective Effects : Some studies suggest that derivatives of glutamine can exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Binding affinity studies have highlighted its potential as a modulator in metabolic pathways, particularly those involving glutamine metabolism. The compound's modification enhances its reactivity and selectivity towards target enzymes, which may explain its observed biological effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₆N₂O₅Anti-ulcer, enzyme inhibition
Carbobenzoxy-L-glutamineC₁₃H₁₆N₂O₅Similar activity but less studied
N-Boc-L-glutamineC₁₁H₂₀N₂O₄Used primarily in peptide synthesis
L-glutamineC₅H₁₀N₂O₃Essential amino acid

The unique benzyloxycarbonyl modification differentiates this compound from these similar compounds, enhancing its stability and reactivity for specific applications.

Synthesis

The synthesis of this compound typically involves several steps, including protection of the amino group and subsequent reactions to introduce the benzyloxycarbonyl group. Recent advancements have improved synthesis routes, making them more efficient and scalable for laboratory and industrial applications .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of glutamine could reduce inflammation in BV-2 microglial cells exposed to lipopolysaccharides (LPS), indicating potential applications in neuroinflammatory diseases .
  • Cancer Research : Investigations into glutamine metabolism have identified this compound as a potential target for cancer therapy. By inhibiting specific pathways associated with glutaminolysis, it may help suppress tumor growth and metastasis .

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group is cleaved under specific conditions to regenerate free glutamine or facilitate further modifications:

Reaction Type Conditions Outcome Efficiency Citations
Acidic HydrolysisHBr in acetic acid (33% v/v), 2 hrComplete removal of Cbz group>95% yield
HydrogenolysisH₂/Pd-C, methanol, 25°C, 4 hrSelective deprotection without racemization90–98% yield
Enzymatic CleavageCarboxypeptidase Y, pH 7.4, 37°CPartial cleavage (side-chain specific)60–75% yield

Key Findings :

  • Acidic conditions (HBr) are preferred for rapid deprotection but require neutralization post-reaction .

  • Hydrogenolysis offers stereochemical integrity, critical for chiral peptide synthesis .

Peptide Coupling Reactions

Cbz-Gln serves as a building block in solid-phase peptide synthesis (SPPS):

Application Coupling Reagent Solvent Reaction Time Efficiency Citations
Neomycin B synthesisDCC/HOBtDMF12 hr88% coupling
Enzyme inhibitor designEDC/NHSCH₂Cl₂6 hr78–85% yield

Notable Studies :

  • In neomycin B synthesis, Cbz-Gln’s carboxamide side chain enhances solubility in polar aprotic solvents, improving reaction kinetics .

  • EDC-mediated couplings show reduced epimerization compared to DCC .

Enzymatic Interactions

Cbz-Gln exhibits inhibitory activity against acetohydroxy acid synthase (AHAS):

Parameter Value Experimental Setup Citations
IC₅₀ (AHAS inhibition)12.5 μMIn vitro assay (pH 7.0, 25°C)
Binding Affinity (Kd)8.2 μMIsothermal titration calorimetry

Implications :
This inhibition mechanism is leveraged in herbicide research to develop environmentally benign agrochemicals .

Stability Under Varied Conditions

Condition Stability Degradation Products Citations
Aqueous (pH 2–6)Stable for 24 hrNone detected
Alkaline (pH >10)Partial hydrolysisGlutamic acid derivatives
UV light (254 nm)Degrades in 8 hrBenzaldehyde, CO₂

Comparative Reactivity with Analogues

Compound Deprotection Rate (HBr) Peptide Coupling Efficiency Key Difference
Cbz-Gln0.25 hr⁻¹88%Optimal side-chain reactivity
Boc-Gln (N-Boc-L-glutamine)0.12 hr⁻¹72%Lower stability in acidic conditions
Fmoc-GlnN/A (base-labile)81%Requires piperidine for deprotection

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N²-[(benzyloxy)carbonyl]glutamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via selective protection of glutamine derivatives. A key method involves reacting N-benzyloxycarbonyl (Cbz)-protected glutamine with iodosobenzene diacetate in a THF-water mixture at 4°C, yielding 2,4-diaminobutanoic acid derivatives with good selectivity and moderate yields (~70–80%) . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (4°C) to minimize side reactions.
  • Solvent ratio : Adjusting THF-water ratios to balance solubility and reactivity.
  • Purification : Using column chromatography to isolate the product from byproducts like overoxidized species .

Q. Which analytical techniques are most reliable for characterizing N²-[(benzyloxy)carbonyl]glutamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyloxycarbonyl (Cbz) group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the glutamine backbone (amide protons at δ 6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% by HPLC) and identifies impurities .
  • Melting Point Analysis : The compound typically melts at 135–137°C, serving as a quick purity check .

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and reactivity in peptide synthesis?

  • Methodological Answer : The Cbz group acts as a temporary protective group for the amine moiety, preventing unwanted side reactions (e.g., acylation) during peptide elongation. Key considerations:

  • Stability : The Cbz group is stable under acidic conditions but cleavable via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) .
  • Reactivity : The electron-withdrawing nature of the Cbz group reduces nucleophilicity of the adjacent amine, enabling controlled coupling in solid-phase synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N²-[(benzyloxy)carbonyl]glutamine derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from stereochemical impurities or solvent effects. Strategies include:

  • Chiral HPLC : To separate enantiomers or diastereomers, especially when synthesizing stereospecific derivatives .
  • Deuterated Solvent Screening : Testing solvents like DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in NMR spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Confirming molecular formulas (e.g., C₁₃H₁₅N₂O₅, exact mass 279.2691) to rule out incorrect assignments .

Q. What strategies are effective for optimizing the stability of N²-[(benzyloxy)carbonyl]glutamine under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess:

  • pH dependence : The compound is prone to hydrolysis in alkaline conditions (pH > 9). Buffers like phosphate (pH 7.4) or acetate (pH 4–6) are recommended for storage .
  • Thermal degradation : Accelerated stability testing (40–60°C) under nitrogen atmosphere prevents oxidation. Lyophilization improves long-term stability .
  • Light sensitivity : Amber vials reduce photodegradation of the Cbz group .

Q. How can researchers mitigate side reactions during the synthesis of N²-[(benzyloxy)carbonyl]glutamine conjugates?

  • Methodological Answer : Common side reactions include overoxidation or racemization. Mitigation approaches:

  • Protecting Group Strategy : Use orthogonal protection (e.g., tert-butyloxycarbonyl, Boc) for other functional groups to avoid cross-reactivity .
  • Low-Temperature Coupling : Employ coupling agents like HOBt/DIC at 0°C to minimize racemization during peptide bond formation .
  • Real-Time Monitoring : Use LC-MS to track reaction progress and terminate before side product formation .

Q. What role does N²-[(benzyloxy)carbonyl]glutamine play in studying glutamine metabolism in hypoxic environments?

  • Methodological Answer : The Cbz-protected derivative serves as a stable analog to investigate glutamine utilization in hypoxia. Experimental design considerations:

  • Cell Culture Models : HepG2 cells under 1% O₂, with glucose/glutamine deprivation, to mimic hypoxia. Measure ATP/NADH levels to correlate with metabolic flux .
  • Isotope Tracing : Use ¹³C-labeled N²-Cbz-glutamine to track incorporation into TCA cycle intermediates via GC-MS .

Properties

IUPAC Name

5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-64-8
Record name Carbobenzoxyglutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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